Monotropeine

描述

Significance of Iridoid Glycosides in Plant Metabolomics

Iridoid glycosides are a class of monoterpenoids characterized by a cyclopentane (B165970) pyran skeleton, often found linked to glucose. mdpi.comresearchgate.net They are widely distributed in numerous plant families, including Rubiaceae, Acanthaceae, Ericaceae, Lamiaceae, and Scrophulariaceae. researchgate.net These compounds play diverse roles in plants, often acting as defense mechanisms against herbivores and pathogens due to their deterrent or toxic properties. science.gov

In the field of plant metabolomics, the study of iridoid glycosides is crucial for understanding the complex metabolic pathways within plants and their interactions with the environment. mdpi.comnih.gov Metabolomics approaches, often combining techniques like liquid chromatography-mass spectrometry (LC-MS) with transcriptomics and genomics, are employed to identify and quantify these compounds and to elucidate their biosynthetic routes. nih.govnih.gov The presence and abundance of specific iridoid glycosides can vary significantly between plant species, different tissues within a plant, and even across different growth stages and environmental conditions. frontiersin.orgusda.gov This variability highlights their dynamic nature and their importance as markers in chemotaxonomy and ecological studies.

Historical Context of Monotropein in Botanical Studies

Monotropein, as a specific iridoid glycoside, has been identified in various plant species throughout botanical history. It is found in plants such as Galium rivale, Pyrola japonica, Morinda officinalis, and species within the Vaccinium and Gaultheria genera. nih.govfrontiersin.orgutalca.cl Historically, the study of monotropein was likely part of broader phytochemical investigations aimed at isolating and characterizing the chemical constituents of medicinal and economically important plants.

Traditional medicine systems have long utilized plants containing monotropein. For instance, Morinda officinalis radix, which is abundant in monotropein, has been used in traditional Chinese medicine for purposes such as "reinforcing kidney to strengthen Yang." frontiersin.orgnih.gov This historical use has likely driven some of the early botanical and chemical analyses of these plants, leading to the isolation and identification of compounds like monotropein. Early studies would have focused on basic extraction, purification, and structural elucidation techniques to understand the chemical basis of the observed biological effects.

Current Research Landscape and Key Unanswered Questions for Monotropein

Current research on monotropein is multifaceted, spanning its biosynthesis, distribution, and potential biological activities. Metabolomic and transcriptomic studies are actively being used to unravel the complex biosynthetic pathway of monotropein in various plants. usda.govfrontiersin.org For example, research in N. scrophulariiflora and Gentiana crassicaulis is identifying candidate genes involved in iridoid glycoside biosynthesis, including those potentially related to monotropein production. nih.govfrontiersin.org

Detailed research findings indicate that monotropein possesses various bioactivities, including anti-inflammatory, anti-oxidative, anti-nociceptive, and potential anti-osteoporosis effects. frontiersin.orgnih.govresearchgate.net Studies have explored its mechanisms of action, suggesting involvement in pathways such as NF-κB, MAPK, Nrf2/HO-1, and mTOR/autophagy signaling. frontiersin.orgnih.gov

Despite the progress, several key questions regarding monotropein remain unanswered. The complete and precise biosynthetic pathway of monotropein in all producing plants is still being elucidated. While candidate genes have been identified in some species, the specific enzymatic steps and regulatory mechanisms involved require further detailed investigation. nih.govfrontiersin.org

The variability of monotropein content in different plant parts, growth stages, and geographical locations is noted, but the environmental and genetic factors influencing this variability are not fully understood. frontiersin.orgresearchgate.net For instance, studies show differing monotropein content in M. officinalis from various regions in China and accumulation patterns during growth. frontiersin.orgresearchgate.net Further research is needed to optimize cultivation and extraction methods based on these factors. frontiersin.orgresearchgate.net

Another area of ongoing research involves the potential interactions of monotropein with other compounds present in plant extracts. frontiersin.orgnih.gov While studies highlight the activities of isolated monotropein, understanding the synergistic or antagonistic effects within the complex matrix of a plant extract is crucial for appreciating its full biological impact.

Furthermore, while some signaling pathways have been implicated in monotropein's effects, a comprehensive understanding of its molecular targets and downstream effects across different cell types and physiological conditions is still developing. frontiersin.orgnih.gov

The potential conversion of monotropein to other compounds, such as deacetylasperulosidic acid, under certain conditions (e.g., acidic conditions) has been observed, highlighting the need to understand its stability and potential metabolic transformations. frontiersin.orgnih.gov

Current research also points to the need for further investigation into the clinical therapeutic effects of monotropein and addressing potential associated problems, although the specifics of these are outside the scope of this article as per instructions. frontiersin.orgnih.govnih.gov

Here is a summary of some research findings related to monotropein's biological activities and occurrence:

| Activity | Findings | Source(s) |

| Anti-inflammatory | Inhibits generation of nitric oxide and TNF-α; decreases pro-inflammatory cytokines (TNF-α, IL-1β, PGE2); inhibits COX-2, iNOS, and NF-κB/MAPK pathways. frontiersin.orgnih.gov Alleviates paw swelling and decreases IL-1β, IL-6, and IL-17a in arthritic rats. frontiersin.orgnih.gov | frontiersin.orgnih.gov |

| Anti-oxidative | Attenuates H₂O₂-induced oxidative stress by regulating NF-κB/AP-1; IC₅₀ value of 6.13 μg/mL against H₂O₂-induced cytotoxicity in PC12 cells. frontiersin.orgnih.gov Protects osteoblasts against oxidative damage. researchgate.net | frontiersin.orgnih.govresearchgate.net |

| Anti-nociceptive | Significantly reduces stretching episodes and prolonged action time in mice. frontiersin.orgnih.gov | frontiersin.orgnih.gov |

| Anti-osteoporosis | Increases bone mineral content (BMC), bone mineral density (BMD), bone volume fraction (BVF); improves bone microstructure and biomechanical properties in OVX mice. researchgate.net Decreases serum levels of IL-1, IL-6, and sRANKL in OVX mice. researchgate.net | researchgate.net |

| Occurrence in Plants | Found in Galium rivale, Pyrola japonica, Morinda officinalis, Vaccinium spp., Gaultheria spp. science.govnih.govfrontiersin.orgutalca.cl Content varies by plant part, growth stage, and habitat in M. officinalis. frontiersin.orgresearchgate.net | science.govnih.govfrontiersin.orgutalca.clresearchgate.net |

属性

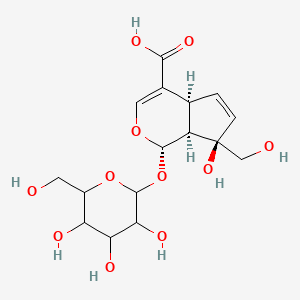

IUPAC Name |

7-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O11/c17-3-8-10(19)11(20)12(21)15(26-8)27-14-9-6(1-2-16(9,24)5-18)7(4-25-14)13(22)23/h1-2,4,6,8-12,14-15,17-21,24H,3,5H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPWWQPXTUDMRBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(C2C1C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)O)(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Monotropein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035608 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5945-50-6 | |

| Record name | Monotropein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035608 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

175 °C | |

| Record name | Monotropein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035608 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Botanical Distribution and Accumulation Dynamics of Monotropein

Major Plant Sources and Species Diversity

Monotropein has been identified in several plant genera, highlighting its diverse botanical distribution. mdpi.com

Monotropein Occurrence in Morinda Species

Morinda officinalis How is a notable source of monotropein, particularly its roots, which are used in traditional Chinese medicine. nih.govresearchgate.netresearchgate.netresearchgate.net Monotropein is reported to be the most abundant iridoid glycoside in Morinda officinalis radix, with concentrations around 13 mg/g. nih.gov It is also found in the stem and leaf of M. officinalis, with the highest content observed in the leaf (about 2%). nih.gov Morinda citrifolia L. (Noni) is another species within the Morinda genus that contains monotropein in its roots. mdpi.comnih.gov

Presence in Pyrola Genera

Monotropein is present in various species of the Pyrola genus, such as Pyrola japonica, Pyrola calliantha H. Andres, and Pyrola decorata H. Andres. nih.govnih.govmdpi.comresearchgate.netresearchgate.net Studies on Pyrola rotundifolia L. have also confirmed the presence of monotropein in its leaves. nih.gov

Distribution Patterns in Gaultheria and Vaccinium Species

Monotropein is an important iridoid found in berries of the Gaultheria genus, including Gaultheria phillyreifolia and Gaultheria poeppigii. mdpi.comutalca.clresearchgate.netnih.gov These Chilean Gaultheria species are appreciated for their edible berries. nih.gov

The Vaccinium genus, which includes blueberries, cranberries, lingonberries, and bilberries, is also a source of monotropein. mdpi.comresearchgate.netmdpi.commdpi.com A survey of wild and cultivated blueberries (Vaccinium spp.) revealed that all wild Vaccinium species studied contained monotropein in their ripe fruit, while it was only present in select cultivated varieties. researchgate.netnih.govplos.org Monotropein has been detected in Vaccinium myrtillus (bilberry), Vaccinium vitis-idaea (lingonberry), Vaccinium macrocarpon (American cranberry), and Vaccinium oxycoccus (small cranberry). mdpi.comnih.gov

Environmental and Developmental Influences on Monotropein Accumulation

The accumulation of monotropein in plants is not static and can be influenced by external factors such as geographical location and habitat, as well as internal factors related to the plant's growth stage. nih.govscispace.com

Geographical and Habitat-Dependent Variation in Monotropein Content

The habitat in which a plant grows can significantly affect its monotropein content. For Morinda officinalis distributed in southern China, the content of monotropein in wild samples varied depending on the habitat, following the order Hainan < Guangdong < Guangxi. nih.gov Similarly, in cultivated samples of M. officinalis, the order of monotropein content was Fujian < Guangdong < Guangxi. nih.gov This suggests that specific environmental conditions associated with these regions influence the plant's ability to accumulate the compound. Studies on Galium odoratum, another plant containing iridoids like monotropein, have shown that the origin of the plant population and growth conditions can lead to variations in metabolite content, although monotropein itself showed no significant difference between plants from different sites in one study. scispace.comuliege.be However, the general trend indicates that environmental factors, including habitat, altitude, and latitude, can contribute to variations in the phytochemical composition of plants. mdpi.com

Growth Stage-Related Accumulation Profiles of Monotropein

The developmental stage of a plant can also impact the accumulation of monotropein. In Morinda officinalis, the content of monotropein accumulates continually during the two to six growth periods. nih.gov This suggests that as the plant matures within this timeframe, its concentration of monotropein increases. While specific detailed accumulation profiles across all growth stages for monotropein in various plants are not extensively detailed in the provided snippets, research on other iridoids and plant compounds indicates that metabolite levels can change significantly throughout a plant's life cycle. researchgate.netmdpi.com For instance, in Pseudolysimachion rotundum var. subintegrum, the contents of iridoid constituents were markedly changed according to the growth stages. researchgate.net

Tissue-Specific Localization of Monotropein within Plants

Research indicates that secondary metabolites, including iridoid glycosides like monotropein, are often localized in specific cells and tissues within medicinal plants, with their accumulation potentially influenced by certain conditions. oup.com

In the case of Morinda officinalis, monotropein is reported to be abundant in the root, stem, and leaf tissues. nih.govresearchgate.net Notably, the highest concentration of monotropein in M. officinalis has been found in the leaves, where the content can be approximately 2%. nih.gov While the root is also a significant source, the leaf tissue shows a higher accumulation. nih.govresearchgate.net

Studies utilizing advanced techniques like metabolomics and mass spectrometry imaging on other plant species have demonstrated the spatial heterogeneity of metabolite distribution within different plant organs, such as roots and flower petals. nih.gov These techniques can reveal variations in metabolic activity across different regions of a plant. While specific detailed spatial localization data for monotropein across all its host plants at a cellular level is an area of ongoing research, the current findings highlight that monotropein accumulation is not uniform throughout the plant and is concentrated in specific tissues like the leaves, stem, and roots of Morinda officinalis. nih.govresearchgate.net

Advanced Methodologies for Monotropein Isolation and Characterization

Innovations in Extraction Techniques for Monotropein

Optimizing the initial extraction step is critical for recovering monotropein from plant materials. Several innovative approaches have been explored to enhance extraction efficiency compared to traditional methods.

Enzyme-assisted extraction (EAE) is a "green" technology that utilizes hydrolytic enzymes to break down plant cell walls and membranes, thereby facilitating the release of intracellular compounds like monotropein into the extraction solvent researchgate.netresearchgate.net. This method offers advantages such as milder conditions, reduced solvent consumption, and potentially higher selectivity compared to conventional methods researchgate.net.

Research has shown that EAE can significantly improve the extraction yield of monotropein. For instance, a study demonstrated that the combination of traditional water decoction with biological enzyme technology resulted in a monotropein yield of 13.61 mg/g from Morinda officinalis, which was substantially higher than the 4.08 mg/g obtained by traditional water decoction alone nih.govfrontiersin.org. The optimization of parameters such as enzyme amount, temperature, material-to-liquid ratio, and extraction time is crucial for maximizing the yield in EAE nih.govfrontiersin.org. EAE is considered environmentally friendly and energy-efficient nih.govfrontiersin.orgresearchgate.net.

Ultrasonic-assisted extraction (UAE) employs ultrasonic waves to generate cavitation bubbles, which collapse near the plant material, disrupting cell walls and enhancing solvent penetration nih.govmdpi.com. This physical effect accelerates the mass transfer of target compounds from the plant matrix to the solvent, leading to improved extraction efficiency and reduced extraction time and temperature nih.govmdpi.com.

UAE has been successfully applied to the extraction of monotropein and other iridoids nih.govmdpi.commdpi.comuva.esnih.govresearchgate.net. For example, ultrasonic extraction with 80% methanol (B129727) aqueous solution from pulverized Morinda officinalis coarse powder achieved a yield of approximately 2.17% nih.gov. Compared to heated reflux extraction, UAE can offer high efficiency with lower energy consumption nih.gov. Studies on other iridoids have also shown UAE to be an efficient and fast method mdpi.comuva.es. Optimization of parameters such as ultrasonic power, extraction time, solvent concentration, and solid-to-solvent ratio is essential for maximizing the yield of iridoids using UAE mdpi.commdpi.comuva.esnih.gov.

Solvent-based extraction remains a fundamental technique for isolating monotropein. The choice of solvent significantly impacts the extraction yield and the profile of co-extracted compounds. Monotropein's solubility in polar solvents like ethanol (B145695), methanol, and water makes aqueous alcohol solutions common choices nih.govfrontiersin.org.

Optimization of solvent extraction involves determining the ideal solvent type, concentration, temperature, time, and solid-to-liquid ratio nih.govfrontiersin.org. For instance, heated reflux extraction with 80% ethanol has been used to extract monotropein nih.govfrontiersin.org. The use of aqueous alcohol solutions, particularly ethanol, is often favored due to water's swelling effect on plant material, which aids solvent penetration, and ethanol's lower toxicity compared to methanol nih.gov. Research on optimizing solvent extraction for other plant compounds, such as polysaccharides and polyphenols, highlights the importance of parameters like temperature, time, and solvent concentration in maximizing yield nih.govfrontiersin.org. The optimal conditions can vary depending on the plant source and the specific compound being extracted nih.govfrontiersin.org.

State-of-the-Art Purification and Separation Strategies

Following extraction, purification and separation techniques are necessary to obtain high-purity monotropein from the crude extract, which often contains a complex mixture of compounds.

Macroporous resin chromatography (MRCC) is a widely used adsorption technique for the purification of natural products, including iridoid glycosides tandfonline.comtandfonline.comgoogle.comnih.govcas.cnrsc.orgmdpi.comnih.gov. This method is advantageous due to its low cost, simple procedure, high efficiency, and suitability for large-scale separation tandfonline.comcas.cnrsc.orgmdpi.com.

In the purification of monotropein, macroporous resins can be used to enrich iridoids and remove impurities such as polysaccharides nih.govfrontiersin.org. The process typically involves adsorbing the extract onto the resin and then eluting the target compounds using a gradient of solvents, often aqueous ethanol solutions nih.govfrontiersin.orgtandfonline.comtandfonline.comgoogle.com. Different types of macroporous resins exhibit varying adsorption and desorption characteristics, making resin selection crucial for optimal separation tandfonline.comtandfonline.comgoogle.comnih.govscience.gov. For example, D101 macroporous resin has been successfully used for the clean-up and enrichment of iridoid glycosides, with 50% aqueous ethanol being an effective eluent tandfonline.comtandfonline.com. Gradient elution with increasing ethanol concentrations (e.g., 30%, 60%, 95%) can be employed to separate compounds with different polarities nih.govfrontiersin.org. The 30% ethanol elution fraction has been reported to contain the most abundant content of iridoids in some purification schemes nih.govfrontiersin.org.

Column chromatography, including both normal-phase and reversed-phase modes, is indispensable for further purification and obtaining high-purity monotropein after initial extraction and enrichment steps nih.govfrontiersin.orgjst.go.jpnih.govnih.govnih.govthieme-connect.comresearchgate.netbiotage.com.

Normal-phase chromatography typically uses a polar stationary phase (e.g., silica (B1680970) gel) and less polar mobile phases. While silica gel chromatography has been used in the purification of iridoids, polar compounds like iridoid glycosides might experience irreversible adsorption nih.govthieme-connect.com. Diol-bonded silica phases are also used as polar sorbents in normal phase chromatography and can be useful for separating polar compounds silicycle.com.

Implementation of Countercurrent Chromatography

Countercurrent chromatography (CCC), including high-speed countercurrent chromatography (HSCCC), is an all-liquid separation technique that utilizes the partition of analytes between two immiscible liquid phases. researchgate.net This method eliminates the irreversible adsorption issues associated with solid supports used in traditional column chromatography, making it suitable for isolating natural products like monotropein. researchgate.net CCC has been successfully applied to the isolation of iridoid glycosides, including monotropein and its derivatives, from plant extracts. researchgate.netthieme-connect.comnih.govnih.gov For instance, online extraction-high-speed countercurrent chromatography has been proposed for the targeted enrichment and preparative isolation of iridoid glycosides, such as monotropein, from Hedyotis diffusa using a solvent system of ethyl acetate/n-butanol/water. nih.gov This highlights the utility of CCC in obtaining relatively pure compounds from complex natural sources.

Advancements in Medium-Pressure and Low-Pressure Liquid Chromatography for Monotropein

Medium-pressure liquid chromatography (MPLC) and low-pressure liquid chromatography (LPLC) are valuable techniques for the initial fractionation and purification of natural product extracts before high-resolution separation. MPLC is typically used for separating larger amounts of extract at lower pressures compared to HPLC, often serving to enrich target compounds into fewer fractions for subsequent purification. uu.se LPLC, historically performed using gravity in open columns, is now commonly implemented with pump-driven systems operating at pressures below 50 psi (~3 bar). jeyamscientific.inbio-rad.com While offering lower resolution than HPLC, LPLC is advantageous for its simplicity, ease of maintenance, and suitability for preparative separations, particularly for biomolecules and small molecules. jeyamscientific.inbio-rad.comsigmaaldrich.com These techniques can be applied in the initial stages of monotropein isolation to reduce sample complexity and concentrate the target compound before employing higher-resolution methods.

High-Resolution Analytical Characterization Techniques for Monotropein

Accurate characterization of monotropein relies on advanced analytical techniques that provide detailed structural information and enable precise quantification.

Mass Spectrometry-Based Structural Elucidation (e.g., ESI-MS/MS, UHPLC-Q-TOF/MS)

Mass spectrometry (MS) is a powerful tool for the structural elucidation of monotropein, offering high sensitivity, selectivity, and resolution, particularly for microscale and trace analysis where other methods might be inaccurate. nih.gov Electrospray ionization mass spectrometry (ESI-MS), often coupled with tandem mass spectrometry (MS/MS), is widely used for analyzing natural products. psu.eduresearchgate.net ESI-Q-TOF MS/MS, combining quadrupole and time-of-flight mass analyzers, provides accurate mass measurements and detailed fragmentation patterns, which are crucial for identifying and confirming the structure of monotropein. researchgate.netdntb.gov.uarsc.org

Studies have investigated the fragmentation pathways of iridoid glycosides, including monotropein, using ESI-Q-TOF MS/MS in negative ion mode. researchgate.net The deprotonated molecule [M-H]⁻ is typically observed, and collision-induced dissociation (CID) provides characteristic fragment ions. researchgate.net Common fragmentation pathways for iridoid glycosides involve neutral losses of water (H₂O), carbon dioxide (CO₂), acetic acid (CH₃COOH), and the glucosidic unit. researchgate.net Cleavages of the dihydropyranoid and sugar rings also yield characteristic ions, such as m/z 113 and 101. researchgate.net

Ultra-high performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF/MS) or triple quadrupole mass spectrometry (UHPLC-QqQ-MS/MS) in multiple reaction monitoring (MRM) mode is highly recommended for the quantification and identification of monotropein due to its specificity, accuracy, sensitivity, and ability to overcome resolution issues encountered with HPLC-UV alone. nih.govfrontiersin.orgmdpi.com For instance, UHPLC-MS/MS has been used for the quantitative determination of monotropein in biological samples, with an optimized fragmentation transition of 408 → 211 observed in negative ion mode. nih.gov

Advanced Spectroscopic Characterization Methods

Spectroscopic techniques provide complementary information for the structural characterization of monotropein.

Ultraviolet (UV) Spectroscopy: UV spectroscopy is used to detect the presence of chromophores within the molecule. Monotropein exhibits a UV absorption maximum at 235 nm in methanol, with a logε of 3.80, indicating the presence of a conjugated system, likely an enone. nih.govfrontiersin.orgresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in monotropein. Characteristic IR absorption bands (KBr) have been reported at 3580 cm⁻¹ (hydroxyl groups), 1700 cm⁻¹ (carbonyl group), and bands around 1675, 1645, and 1618 cm⁻¹ (olefinic groups). nih.govfrontiersin.orgresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H and ¹³C NMR) is essential for determining the detailed structure and connectivity of atoms in monotropein. Analysis of the chemical shifts and coupling constants in ¹H and ¹³C NMR spectra allows for the assignment of specific protons and carbons within the iridoid and glucose moieties. psu.eduresearchgate.netresearchgate.net For example, ¹H NMR spectra of monotropein show characteristic signals for oxymethylene, olefinic, methine, oxymethine, and the anomeric proton of the glucose unit. psu.eduresearchgate.net ¹³C NMR spectra reveal signals corresponding to the various carbon atoms, including those of the glucopyranosyl unit. psu.eduresearchgate.net

Quantitative Analysis by High-Performance Liquid Chromatography

High-performance liquid chromatography (HPLC) is a widely used technique for the quantitative analysis of monotropein in various samples. nih.govfrontiersin.orgmdpi.comresearchgate.net While HPLC with UV detection can be employed, it may suffer from limitations in specificity, sensitivity, and accuracy, particularly in complex matrices. nih.govfrontiersin.org More advanced quantitative analysis is achieved by coupling HPLC with mass spectrometry, specifically using UHPLC-QqQ-MS/MS in MRM mode, which offers higher sensitivity and specificity by monitoring specific fragmentation transitions. nih.govfrontiersin.orgmdpi.comresearchgate.net This approach allows for accurate quantification even in trace amounts and in the presence of interfering substances. nih.govfrontiersin.orgmdpi.com

Quantitative analysis methods based on UHPLC-MS/MS have demonstrated good linearity, low limits of quantification, and high accuracy and precision for monotropein determination in biological samples and plant extracts. mdpi.comresearchgate.net For instance, a method using UPLC-QqQ-MS/MS showed good linearity (R² ≥ 0.9930) and low limits of quantification (ranging from 2.6 to 27.57 ng/mL for various compounds including monotropein) for the analysis of Morinda officinalis samples. mdpi.comresearchgate.net The accuracy and precision of such methods are typically validated through recovery studies and assessment of intra- and inter-day variability. mdpi.comresearchgate.net

Here is a table summarizing typical spectroscopic data for Monotropein:

| Spectroscopy Type | Parameter | Value | Notes | Source |

| UV | λmax (MeOH) | 235 nm | In methanol | nih.govfrontiersin.org |

| UV | logε | 3.80 | In methanol | nih.govfrontiersin.org |

| IR | νmax (KBr) | 3580, 1700, 1675, 1645, 1618 cm⁻¹ | In KBr pellet | nih.govfrontiersin.org |

| ¹H NMR | Selected δH (ppm) | 4.69, 4.81 (oxymethylene) | In CD₃OD | researchgate.net |

| 7.32 (conjugated enol ether olefinic) | researchgate.net | |||

| 5.75 (olefinic) | researchgate.net | |||

| 3.70, 3.31 (methines) | researchgate.net | |||

| 5.59, 5.98 (oxymethines) | researchgate.net | |||

| 4.70 (anomeric proton) | researchgate.net | |||

| ¹³C NMR | Selected δC (ppm) | 100.0, 78.4 (glucopyranosyl unit) | In CD₃OD (Partial data shown) | researchgate.net |

Note: NMR data can vary slightly depending on the solvent and spectrometer frequency.

Monotropein Biosynthesis Pathways and Genetic Regulation

Precursor Pathways in Iridoid Glycoside Biosynthesis

The journey to monotropein begins with the synthesis of the fundamental five-carbon building blocks of all isoprenoids: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). Two distinct pathways, the mevalonic acid (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway, are responsible for producing these precursors in plants.

Contribution of the Mevalonic Acid (MVA) Pathway

The MVA pathway, primarily operating in the cytoplasm, has long been recognized as a crucial route for isoprenoid biosynthesis in a wide range of organisms, including eukaryotes, archaea, and some bacteria. researchgate.net This pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). researchgate.net A key regulatory step involves the reduction of HMG-CoA to mevalonic acid, a reaction catalyzed by the enzyme HMG-CoA reductase. researchgate.net Through a series of phosphorylation and decarboxylation reactions, mevalonic acid is ultimately converted to IPP, which can then be isomerized to DMAPP. researchgate.netresearchgate.net While the MVA pathway is a fundamental source of isoprenoid precursors for various cellular processes, its direct contribution to the biosynthesis of iridoid glycosides like monotropein is considered to be minor. frontiersin.org

Dominance of the Methylerythritol Phosphate (MEP) Pathway

Accumulating evidence strongly suggests that the MEP pathway is the primary source of IPP and DMAPP for the biosynthesis of iridoids and iridoid glycosides in plants. nih.govnih.gov This pathway, localized within the plastids, utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate as its initial substrates. nih.gov The first committed step is the condensation of these two molecules to form 1-deoxy-D-xylulose 5-phosphate (DXP), catalyzed by DXP synthase. nih.gov A subsequent series of enzymatic reactions, including a reduction and isomerization step to form MEP, ultimately leads to the production of both IPP and DMAPP. nih.govnih.gov The compartmentalization of the MEP pathway within the plastids aligns with the localization of subsequent steps in monoterpenoid biosynthesis. nih.gov

| Feature | Mevalonic Acid (MVA) Pathway | Methylerythritol Phosphate (MEP) Pathway |

|---|---|---|

| Cellular Location | Cytoplasm | Plastids |

| Starting Materials | Acetyl-CoA | Pyruvate and Glyceraldehyde-3-phosphate |

| Key Intermediate | Mevalonic Acid | 1-deoxy-D-xylulose 5-phosphate (DXP) |

| Primary Contribution to Iridoids | Minor | Major |

Enzymatic Steps in Monotropein Formation

The conversion of the linear precursor geraniol (B1671447) into the complex bicyclic structure of monotropein is orchestrated by a series of specialized enzymes. Two key enzymatic steps are the formation of the iridoid scaffold by iridoid synthase and the final glycosylation step catalyzed by a UDP-glucuronosyltransferase.

Role of Iridoid Synthase (ISY) in Scaffold Biogenesis

The formation of the characteristic cyclopentanopyran ring system of iridoids is a pivotal step in their biosynthesis and is catalyzed by the enzyme iridoid synthase (ISY). Unlike typical monoterpene cyclases, ISY utilizes 8-oxogeranial as its substrate. The reaction mechanism is a two-step process involving an initial NADPH-dependent reduction followed by a cyclization reaction, which can proceed through either a Diels-Alder reaction or an intramolecular Michael addition. The product of the ISY-catalyzed reaction is nepetalactol, a common precursor for a wide variety of iridoids. Functional characterization of ISY has been achieved in several iridoid-producing plants, including blueberry (Vaccinium spp.), where it has been shown to produce a functional enzyme that catalyzes the formation of the iridoid scaffold.

Functional Characterization of UDP-Glucuronosyltransferases (UGT)

The final step in the biosynthesis of monotropein is the glycosylation of the iridoid aglycone, a reaction catalyzed by a UDP-glucuronosyltransferase (UGT). UGTs are a large family of enzymes that transfer a glycosyl group from an activated sugar donor, such as UDP-glucose, to a wide range of acceptor molecules. This glycosylation step is crucial as it significantly impacts the solubility, stability, and biological activity of the compound.

In the context of monotropein biosynthesis, a specific UGT is responsible for attaching a glucose moiety to the hydroxyl group of the monotropein aglycone. While the involvement of UGTs in iridoid glycoside formation is well-established, the specific UGT responsible for monotropein biosynthesis is still under investigation in many species. Recent transcriptomic and comparative genomic studies in blueberry, a known producer of monotropein, have identified candidate UGT genes that are co-expressed with iridoid synthase. nih.gov However, the definitive functional characterization of a specific UGT that efficiently catalyzes the final step in monotropein formation remains an active area of research.

| Enzyme | Abbreviation | Function in Monotropein Biosynthesis |

|---|---|---|

| Geranyl Diphosphate Synthase | GPPS | Catalyzes the formation of Geranyl Diphosphate (GPP) from IPP and DMAPP. |

| Iridoid Synthase | ISY | Catalyzes the formation of the iridoid scaffold from 8-oxogeranial. |

| UDP-Glucuronosyltransferase | UGT | Catalyzes the final glycosylation step to form monotropein. |

Oxidative Metabolism Steps in Monoterpenol Derivatives

The formation of the core iridoid structure of monotropein begins with the monoterpenol geraniol, which is derived from geranyl diphosphate (GPP). researchgate.netnih.gov The subsequent pathway involves critical oxidation steps primarily catalyzed by cytochrome P450 (P450) monooxygenases and oxidoreductases, which functionalize the linear monoterpenol, preparing it for cyclization. nih.govnih.govspringernature.comfrontiersin.org

The initial committed step in this part of the pathway is the hydroxylation of geraniol at the C8 position to form 8-hydroxygeraniol. uea.ac.ukresearchgate.net This reaction is carried out by a specific P450 enzyme, geraniol 8-hydroxylase (G8H). uea.ac.ukresearchgate.netresearchgate.net Following this, 8-hydroxygeraniol undergoes further oxidation. An 8-hydroxygeraniol oxidoreductase (GOR) catalyzes the conversion of the hydroxyl group into an aldehyde, a crucial step before the iridoid ring can be formed. researchgate.netresearchgate.net In some iridoid pathways, a multifunctional P450 enzyme can catalyze two sequential oxidation steps, converting geraniol first to 8-hydroxygeraniol and then to 8-oxogeraniol. nih.gov These oxidative modifications are essential for the subsequent cyclization by iridoid synthase (ISY) to form the characteristic cyclopentane-[C]-pyran ring system of iridoids. researchgate.net

| Enzyme | Abbreviation | Function in Monotropein Biosynthesis |

|---|---|---|

| Geraniol 8-hydroxylase | G8H | Catalyzes the hydroxylation of geraniol to 8-hydroxygeraniol. uea.ac.ukresearchgate.net |

| 8-hydroxygeraniol oxidoreductase | GOR | Oxidizes 8-hydroxygeraniol to prepare it for cyclization. researchgate.netresearchgate.net |

| Iridoid Synthase | ISY | Catalyzes the cyclization of the oxidized monoterpenol to form the core iridoid scaffold. researchgate.netnih.gov |

| Iridoid Oxidase | IO | Further modifies the iridoid scaffold downstream of ISY. researchgate.netnih.gov |

Genetic and Transcriptomic Analysis of Monotropein Production

Advances in omics technologies have provided powerful tools for discovering and characterizing the genes responsible for producing specialized metabolites like monotropein. nih.govspringernature.com Transcriptomics, in particular, has been pivotal in identifying candidate genes by analyzing gene expression patterns in monotropein-producing versus non-producing plants.

Transcriptome analysis is a key strategy for identifying the genes involved in a specific biosynthetic pathway. By comparing the transcriptomes of plants or cultivars with different metabolic profiles, researchers can pinpoint genes whose expression correlates with the production of the compound of interest.

A notable example is the study of monotropein biosynthesis in highbush blueberry (Vaccinium corymbosum). Researchers performed RNA-sequencing on a monotropein-positive (M+) cultivar and a monotropein-negative (M−) cultivar. researchgate.netnih.govnih.gov This comparative approach allowed for the identification of a suite of candidate genes putatively involved in the iridoid pathway, including:

Geraniol Synthase (GES)

Geraniol 8-hydroxylase (G8H)

8-hydroxygeraniol oxidoreductase (GOR)

Iridoid Synthase (ISY)

Iridoid Oxidase (IO)

UDP-glucuronosyltransferase (UGT)

This methodology has also been successfully applied to other iridoid-producing plants, such as Rehmannia glutinosa and Gentiana crassicaulis, to identify homologs of known iridoid biosynthesis genes. mdpi.comnih.gov

| Gene Family | Putative Function | Identification Method |

|---|---|---|

| Geraniol Synthase (GES) | Converts GPP to geraniol | Comparative transcriptomics (M+ vs. M- cultivars) nih.gov |

| Cytochrome P450 (e.g., G8H) | Oxidation of geraniol | Comparative transcriptomics (M+ vs. M- cultivars) nih.gov |

| Oxidoreductase (e.g., GOR) | Oxidation of 8-hydroxygeraniol | Comparative transcriptomics (M+ vs. M- cultivars) nih.gov |

| Iridoid Synthase (ISY) | Iridoid scaffold formation | Comparative transcriptomics and functional characterization researchgate.netnih.gov |

| UDP-glucuronosyltransferase (UGT) | Glycosylation step | Co-expression analysis with ISY nih.govnih.gov |

Comparative genomics leverages sequence homology across different species to identify conserved genes. For monotropein, the well-characterized iridoid biosynthetic pathway in the medicinal plant Catharanthus roseus serves as a valuable reference. nih.govresearchhub.comnih.govdatadryad.org

In the study of blueberry, researchers performed an orthology analysis comparing the newly assembled transcriptomes of the M+ and M− blueberry cultivars with the known iridoid-producing genes from C. roseus. nih.govnih.govcropsciencecentre.org This approach successfully identified putative blueberry orthologs for key enzymes in the pathway. This demonstrates how knowledge from a model species can accelerate gene discovery in non-model organisms. This strategy of using well-studied pathways to find corresponding genes in other species is a cornerstone of modern metabolic engineering and gene discovery.

Investigating the relationship between the expression levels of candidate genes and the accumulation of the final product is crucial for validating gene function and understanding pathway regulation. While it is often expected that the expression of biosynthetic genes will be higher in tissues and cultivars that accumulate more of a specific metabolite, the regulation can be complex.

Molecular Mechanisms of Monotropein Bioactivity in Preclinical Models

Anti-Osteoporotic and Bone Metabolism Modulation Studies

Monotropein has demonstrated significant effects on bone health in preclinical models, influencing both bone formation and resorption processes through the modulation of key cellular and signaling pathways.

In vitro studies using osteoblastic cell lines have shown that monotropein can positively influence the processes of bone formation. Research indicates that monotropein promotes the activity of alkaline phosphatase (ALP), a crucial enzyme in bone mineralization. frontiersin.org Furthermore, it has been observed to enhance the mineralization of the bone matrix and stimulate the generation of osteopontin (B1167477) in osteoblastic MC3T3-E1 cells that have been exposed to lipopolysaccharide (LPS). frontiersin.org

Animal studies have provided evidence of monotropein's beneficial effects on bone structure and strength. In a mouse model of lipopolysaccharide (LPS)-induced inflammatory bone loss, monotropein administration markedly attenuated the deterioration of the bone micro-architecture. nih.govnih.gov Specifically, treatment with monotropein led to an enhancement of tissue mineral content and an increase in the bone volume to total volume ratio (BV/TV). nih.govnih.gov Concurrently, it reduced the structure model index (SMI) and trabecular separation/spacing (Tb.Sp), indicating a more robust and well-structured bone. nih.govnih.gov

Another study in ovariectomized (OVX) mice with fractures demonstrated that local application of monotropein promoted fracture healing and improved the biomechanical properties of the healed tibias. researchgate.net This was evidenced by increased callus bone volume (BV), bone mineral density (BMD), BV/TV, and trabecular number (Tb.N) two weeks after treatment. researchgate.net Four weeks post-treatment, the tibias of monotropein-treated mice showed increased maximum loading force. researchgate.net

Table 1: Effect of Monotropein on Bone Microstructure in LPS-Treated Mice

| Parameter | Effect of Monotropein | Reference |

| Bone Micro-architecture | Attenuated deterioration | nih.govnih.gov |

| Tissue Mineral Content | Enhanced | nih.govnih.gov |

| Bone Volume/Total Volume (BV/TV) | Increased | nih.govnih.gov |

| Structure Model Index (SMI) | Reduced | nih.govnih.gov |

| Trabecular Separation/Spacing (Tb.Sp) | Reduced | nih.govnih.gov |

A key aspect of monotropein's anti-osteoporotic activity is its ability to suppress the formation and function of osteoclasts, the cells responsible for bone resorption. Studies have shown that monotropein significantly inhibits osteoclast formation and differentiation both in vitro and in vivo. frontiersin.orgnih.govnih.gov In LPS-treated mice, monotropein treatment reduced the number of tartrate-resistant acid phosphatase (TRAP)-positive osteoclasts in the bone tissue. nih.govresearchgate.net In vitro experiments using bone marrow-derived macrophages (BMMs) confirmed that monotropein has a strong inhibitory effect on the formation, differentiation, and F-actin ring construction of osteoclasts. nih.gov This inhibition of osteoclastogenesis is a critical mechanism for preventing excessive bone resorption. frontiersin.orgnih.govnih.gov

The inhibitory effect of monotropein on osteoclastogenesis is mediated through its interaction with several key signaling pathways that govern bone homeostasis. nih.gov Research has identified the nuclear factor of activated T-cells c1 (NFATc1) as a primary target. frontiersin.orgnih.govnih.gov NFATc1 is a master transcription factor for osteoclast differentiation. nih.govlongdom.orglongdom.org Monotropein has been shown to significantly inhibit the expression and nuclear translocation of NFATc1 in LPS-treated osteoclasts. nih.govnih.gov This, in turn, suppresses the expression of downstream target genes essential for osteoclast function, such as matrix metalloproteinase-9 (MMP-9) and cathepsin K (CtsK). nih.govnih.gov

The regulation of NFATc1 by monotropein appears to be controlled by upstream signaling pathways, including nuclear factor-kappa B (NF-κB) and the protein kinase B (Akt)/glycogen synthase kinase-3β (GSK-3β) pathway. nih.govnih.gov Monotropein was found to inhibit the activation of the NF-κB pathway by suppressing the phosphorylation of p65 and the degradation of IκBα. nih.govnih.gov Furthermore, it inhibited the LPS-induced phosphorylation of Akt and GSK-3β in osteoclasts derived from BMMs. nih.govnih.gov These findings suggest that monotropein's suppression of NFATc1 activity is likely achieved through the modulation of both the NF-κB and Akt/GSK-3β signaling cascades. nih.govnih.gov

Anti-Inflammatory and Anti-Nociceptive Mechanism Investigations

In addition to its effects on bone metabolism, monotropein exhibits anti-inflammatory properties by modulating the production of key inflammatory mediators.

Studies have demonstrated that monotropein can effectively reduce the levels of several pro-inflammatory cytokines and enzymes. In LPS-treated mice, administration of monotropein led to decreased serum levels of interleukin-6 (IL-6) and interleukin-1β (IL-1β). nih.govnih.gov In vitro experiments with LPS-induced RAW264.7 macrophages showed that monotropein inhibited the generation of cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), IL-1β, and tumor necrosis factor-alpha (TNF-α) mRNA. frontiersin.org This modulation of pro-inflammatory molecules is linked to the inactivation of the NF-κB signaling pathway. frontiersin.org

Table 2: Effect of Monotropein on Pro-inflammatory Mediators

| Mediator | Effect of Monotropein | Model System | Reference |

| Interleukin-1β (IL-1β) | Decreased serum levels; Inhibited mRNA generation | LPS-treated mice; LPS-induced macrophages | frontiersin.orgnih.govnih.gov |

| Interleukin-6 (IL-6) | Decreased serum levels | LPS-treated mice | nih.govnih.gov |

| Tumor Necrosis Factor-α (TNF-α) | Inhibited mRNA generation | LPS-induced macrophages | frontiersin.org |

| Cyclooxygenase-2 (COX-2) | Inhibited mRNA generation | LPS-induced macrophages | frontiersin.org |

| Inducible Nitric Oxide Synthase (iNOS) | Inhibited mRNA generation | LPS-induced macrophages | frontiersin.org |

Inhibition of NF-κB and MAPK Signaling Pathways

Monotropein demonstrates significant regulatory effects on key inflammatory signaling cascades, particularly the nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov In preclinical studies, the bioactivity of monotropein is closely linked to its ability to modulate these pathways. nih.gov For instance, in lipopolysaccharide (LPS)-stimulated osteoblastic MC3T3-E1 cells, monotropein was found to reduce the production of pro-inflammatory cytokines such as IL-6 and IL-1β. This effect was achieved by suppressing the nuclear translocation of the NF-κB subunits p65 and p50 and downregulating the phosphorylation of p65. nih.gov

Further research has shown that monotropein can inhibit the activation of NF-κB and activator protein-1 (AP-1), a downstream target of the MAPK pathway. nih.govresearchgate.net In models of atherosclerosis, monotropein treatment led to reduced expression levels of phosphorylated NF-κB (P-NF-κB) and P-AP-1. researchgate.net This inhibition of NF-κB and MAPK signaling is a central mechanism through which monotropein exerts its anti-inflammatory effects in various preclinical models. nih.govresearchgate.net

| Preclinical Model | Pathway Investigated | Observed Effect of Monotropein | Reference |

|---|---|---|---|

| LPS-stimulated osteoblastic MC3T3-E1 cells | NF-κB | Suppressed nuclear translocation of p65 and p50; downregulated p65 phosphorylation. | nih.gov |

| H2O2-stimulated Human Umbilical Vein Endothelial Cells (HUVECs) | NF-κB/AP-1 | Inhibited NF-κB activation and AP-1 expression. | nih.govnih.gov |

| Atherosclerosis model in LDLR–/– mice | NF-κB/AP-1 | Reduced expression levels of P-NF-κB and P-AP-1. | researchgate.net |

Analgesic Effects in Animal Models

The anti-nociceptive properties of monotropein have been demonstrated in classic animal models of pain. In studies utilizing a hot plate and writhing anti-nociceptive models in mice, oral pre-treatment with monotropein significantly reduced pain responses. nih.gov Specifically, it decreased the number of stretching episodes in the writhing test, a model for visceral pain, and prolonged the pain threshold time in the hot plate test, which assesses thermal pain. nih.gov These findings suggest that monotropein possesses notable analgesic potential. nih.gov

| Animal Model | Type of Pain Assessed | Key Finding | Reference |

|---|---|---|---|

| Writhing test (Mice) | Visceral / Chemical | Significantly reduced stretching episodes. | nih.gov |

| Hot plate test (Mice) | Thermal | Prolonged action time (increased pain threshold). | nih.gov |

Antioxidative Stress Responses in Cellular and Animal Models

Attenuation of Oxidative Damage (e.g., H2O2-induced)

Monotropein has been shown to effectively protect cells from oxidative damage induced by agents like hydrogen peroxide (H2O2). nih.govnih.gov H2O2 is a stable reactive oxygen species (ROS) that can induce significant cytotoxicity. nih.gov In studies involving human umbilical vein endothelial cells (HUVECs), monotropein pretreatment significantly enhanced cell viability following exposure to H2O2. nih.govnih.gov It also protected osteoblasts from H2O2-induced oxidative stress, suppressing the production of ROS and mitigating cytotoxicity. nih.govnih.gov This protective effect underscores monotropein's capacity to directly counter oxidative insults at the cellular level. nih.govresearchgate.net

Enhancement of Endogenous Antioxidant Systems (e.g., Nrf2 Pathway)

Beyond direct ROS scavenging, monotropein enhances the body's own antioxidant defenses, partly through the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov Nrf2 is a master regulator of the antioxidant response. nih.govnih.gov In a mouse model of septic acute liver injury, monotropein was found to alleviate oxidative stress with the involvement of the Nrf2-Keap-1 signaling pathway. nih.gov It activated the Akt (Ser473)/GSK3β (Ser9)/Fyn/Nrf2 pathway, leading to the upregulation of downstream antioxidant enzymes. nih.gov This mechanism allows monotropein to bolster the cellular antioxidant capacity to combat oxidative stress.

Impact on Lipid Peroxidation and Reactive Oxygen Species Generation

Monotropein significantly reduces the generation of reactive oxygen species (ROS) and mitigates lipid peroxidation, a key process in cellular damage caused by oxidative stress. researchgate.netfrontiersin.org The level of malondialdehyde (MDA), a primary marker of lipid peroxidation, is consistently reduced by monotropein treatment in various models. nih.govnih.gov In H2O2-stimulated endothelial cells, monotropein pretreatment significantly decreased elevated MDA levels. nih.gov Concurrently, it reversed the H2O2-induced downregulation of crucial antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px). nih.govnih.gov Studies on vascular smooth muscle cells also confirmed a notable decrease in ROS production after treatment with monotropein. researchgate.net

| Model System | Marker | Effect of Monotropein | Reference |

|---|---|---|---|

| H2O2-stimulated HUVECs | Malondialdehyde (MDA) | Significantly decreased | nih.govnih.gov |

| H2O2-stimulated HUVECs | Superoxide Dismutase (SOD) | Inhibited H2O2-mediated downregulation | nih.gov |

| H2O2-stimulated HUVECs | Glutathione Peroxidase (GSH-Px) | Inhibited H2O2-mediated downregulation | nih.gov |

| Ox-LDL-stimulated Vascular Smooth Muscle Cells | Reactive Oxygen Species (ROS) | Notably decreased production | researchgate.net |

| Septic Acute Liver Injury (Mouse Model) | Malondialdehyde (MDA) | Downregulated levels | nih.gov |

| Septic Acute Liver Injury (Mouse Model) | Glutathione (GSH) & Catalase (CAT) | Upregulated levels | nih.gov |

Organ-Protective Activities in Animal Models

The molecular activities of monotropein translate into significant organ-protective effects in various animal models. Research has documented its protective capabilities for the liver and kidneys. nih.gov In a model of septic acute liver injury, monotropein improved liver morphology, reduced edema, and ameliorated histopathological injury. nih.gov It also demonstrates value in treating conditions related to endothelial injury by accelerating wound healing in rats. nih.gov Furthermore, monotropein has shown protective effects against ovariectomy-induced osteoporosis in mice by augmenting bone mineral content and density and improving bone microstructure. nih.gov In models of atherosclerosis, it significantly reduced the area of atherosclerotic plaques in mice by inhibiting inflammatory and oxidative processes in vascular smooth muscle cells. researchgate.net

Hepatic Protection in Inflammation Models

In preclinical models of sepsis-associated acute liver injury (ALI), monotropein has demonstrated significant hepatoprotective effects by targeting pathways of oxidative stress, inflammation, and apoptosis. ekb.eg Studies utilizing a cecal ligation and puncture (CLP)-induced ALI model in vivo and a lipopolysaccharide (LPS)-stimulated cell model in vitro have revealed that monotropein improves liver morphology and reduces histopathological injury. ekb.eg

The molecular mechanisms underlying these protective effects are multifaceted. Monotropein has been shown to activate the AKT (Ser473)/GSK3β (Ser9)/Fyn signaling cascade, which subsequently promotes the nuclear accumulation of Nuclear factor erythroid 2-related factor 2 (NRF2). ekb.eg This activation of the NRF2-Keap-1 pathway enhances the cellular antioxidant response, evidenced by a reduction in malondialdehyde (MDA) levels and an increase in the levels of glutathione (GSH), catalase (CAT), and total antioxidant capacity (T-AOC). ekb.eg

Furthermore, monotropein inhibits hepatic inflammation by suppressing the Toll-like receptor 4 (TLR4)/Nuclear factor-kappa B (NF-κB)/NLRP3 inflammasome pathway. ekb.eg This leads to a decrease in the production of pro-inflammatory cytokines. The compound also restricts the mitochondrial pathway of apoptosis, an effect that is reversed by AKT inhibitors, confirming the pathway's central role. ekb.eg

Table 1: Molecular Mechanisms of Monotropein in Hepatic Protection

| Model | Key Pathway Modulated | Downstream Effects | Reference |

|---|---|---|---|

| Sepsis-induced Acute Liver Injury (in vivo & in vitro) | AKT/GSK3β/Fyn/NRF2 | Increased antioxidant response (GSH, CAT, T-AOC), Reduced oxidative stress (MDA) | ekb.eg |

| Sepsis-induced Acute Liver Injury (in vivo & in vitro) | TLR4/NF-κB/NLRP3 Inflammasome | Inhibition of inflammation, Reduced pro-inflammatory cytokine production | ekb.eg |

Alleviation of Renal Injury

Monotropein has been shown to mitigate acute kidney injury (AKI) in preclinical models, particularly in cases of cisplatin-induced nephrotoxicity. nih.gov The protective mechanisms involve the modulation of oxidative stress and inflammatory signaling pathways. nih.gov

In a mouse model of cisplatin-induced AKI, monotropein treatment was found to activate the Nrf2/heme oxygenase-1 (HO-1) pathway. nih.gov This pathway is a critical cellular defense mechanism against oxidative stress. Activation by monotropein leads to a decrease in the oxidative stress marker MDA and an increase in the activity of antioxidant enzymes such as GSH, superoxide dismutase (SOD), and CAT. nih.gov

Concurrently, monotropein exerts anti-inflammatory effects by inhibiting the NF-κB signaling pathway. nih.gov This inhibition suppresses the inflammatory response that contributes to renal tissue damage in this model. The compound also regulates the expression of proteins involved in the apoptosis pathway, further protecting renal cells from cisplatin-induced damage. nih.gov

Table 2: Molecular Mechanisms of Monotropein in Renal Protection

| Model | Key Pathway Modulated | Downstream Effects | Reference |

|---|---|---|---|

| Cisplatin-induced Acute Kidney Injury | Nrf2/HO-1 Pathway | Activation of antioxidant response (GSH, SOD, CAT), Reduction of oxidative stress (MDA) | nih.gov |

| Cisplatin-induced Acute Kidney Injury | NF-κB Signaling Pathway | Inhibition of inflammation | nih.gov |

Cardioprotective Effects in Sepsis-Induced Models

In the context of sepsis-induced cardiac injury, monotropein exhibits cardioprotective properties through the inhibition of matrix metalloproteinase 9 (MMP9), an enzyme implicated in inflammatory processes and tissue degradation. mdpi.com In both in vitro (LPS-stimulated H9c2 cells) and in vivo (cecal ligation and puncture-induced sepsis) models, monotropein's activity is linked to the downstream modulation of oxidative stress, inflammation, and apoptosis. mdpi.com

Table 3: Molecular Mechanisms of Monotropein in Cardioprotection

| Model | Key Target/Pathway Modulated | Downstream Effects | Reference |

|---|---|---|---|

| Sepsis-induced Cardiac Injury (in vivo & in vitro) | Inhibition of MMP9 | Anti-matrix degradation, Anti-apoptotic effects | mdpi.com |

| Sepsis-induced Cardiac Injury (in vivo & in vitro) | Inflammatory Pathways | Reduced expression of TNF-α, IL-1β, IL-6 | mdpi.com |

| Sepsis-induced Cardiac Injury (in vivo) | Oxidative Stress Pathways | Decreased MDA, Increased GSH, T-AOC, CAT | mdpi.com |

Neuroprotective Actions in Ischemic Conditions

While monotropein possesses documented anti-inflammatory and antioxidant properties that are relevant to the pathophysiology of ischemic injury, preclinical research specifically investigating its molecular mechanisms in neuroprotective models of ischemia is limited. The ischemic cascade involves complex pathological events, including excitotoxicity, oxidative stress, and inflammation, which represent potential targets for monotropein. However, dedicated studies on monotropein's effects in models such as oxygen-glucose deprivation (OGD) in neuronal cells or in vivo models of cerebral ischemia are not extensively reported in the available scientific literature. Therefore, a detailed account of its specific neuroprotective molecular pathways in ischemic conditions cannot be provided at this time.

Mitigation of Spleen Injury

Monotropein has been found to alleviate sepsis-induced spleen injury by modulating inflammatory and oxidative stress pathways. In a mouse model of splenic injury induced by cecal ligation and puncture (CLP), monotropein demonstrated a protective effect. nih.gov

The underlying molecular mechanism involves the inhibition of the NF-κB/NLRP3 inflammasome axis. nih.gov By suppressing this pathway, monotropein reduces the inflammatory response that leads to tissue damage in the spleen during sepsis. Additionally, monotropein activates the Nrf2 pathway, which, as noted in other organ systems, enhances the antioxidant defenses of the cells. nih.gov This dual action of inhibiting inflammation and bolstering antioxidant capacity contributes to the mitigation of spleen injury in septic models.

Table 4: Molecular Mechanisms of Monotropein in Spleen Protection

| Model | Key Pathway Modulated | Downstream Effects | Reference |

|---|---|---|---|

| Sepsis-induced Spleen Injury | NF-κB/NLRP3 Axis | Inhibition of inflammation | nih.gov |

Anti-Tumor Mechanisms in Preclinical Research

Inhibition of Cellular Signaling Pathways (e.g., NF-κB) in Cancer Models

Preclinical studies have begun to explore the anti-tumor potential of monotropein, with a focus on its ability to interfere with key cellular signaling pathways that drive cancer progression. Research in lung cancer models has specifically implicated the inhibition of the AKT/NF-κB pathway as a central mechanism of its anti-tumor action. nih.gov

In studies using A549 and H1299 lung cancer cell lines, monotropein was shown to repress cell viability, invasion, and tube formation, which are critical processes for tumor growth and angiogenesis. nih.gov This was accompanied by a reduction in the expression of proliferation and angiogenesis markers such as Ki67, N-cadherin, and VEGFA. nih.gov Mechanistically, monotropein significantly downregulated the phosphorylation of both AKT and NF-κB proteins. The crucial role of this pathway was confirmed when an AKT agonist reversed the anti-cancer effects of monotropein. nih.gov In vivo experiments further substantiated these findings, showing that monotropein suppressed tumor growth and the expression of p-AKT and p-NF-κB. nih.gov

Table 5: Anti-Tumor Mechanisms of Monotropein

| Model | Key Pathway Modulated | Downstream Effects | Reference |

|---|

Modulation of Tumor Microenvironment Markers

Monotropein has been shown in preclinical studies to modulate the tumor microenvironment (TME), primarily by influencing the polarization of tumor-associated macrophages (TAMs). nih.govresearchgate.net The TME is a complex ecosystem of cancer cells, immune cells, and stromal components that plays a critical role in tumor progression. nih.govresearchgate.net TAMs, particularly the M2-polarized phenotype, are known to promote tumor growth and suppress anti-tumor immunity. Research indicates that monotropein can counteract this pro-tumoral environment by inhibiting the M2 polarization of macrophages. nih.govresearchgate.net

In a key study involving co-culture systems, primary macrophages were grown with supernatant from renal cell carcinoma (RCC) cells that had been treated with monotropein. nih.gov The results demonstrated that monotropein treatment led to a significant downregulation of M2 macrophage markers and associated anti-inflammatory cytokines. nih.govresearchgate.net Specifically, the expression of cell surface markers CD206 and CD168, which are characteristic of M2 macrophages, was reduced. nih.gov Concurrently, the secretion of the M2-polarizing cytokines Interleukin-10 (IL-10) and Transforming growth factor-beta (TGF-β) was also diminished. nih.gov This modulation of macrophage phenotype suggests a shift away from a pro-tumoral, immunosuppressive microenvironment. nih.govresearchgate.net

The underlying mechanism for this effect is linked to monotropein's ability to suppress the activation of the Nuclear Factor-kappa B (NF-κB) pathway within the cancer cells. nih.govresearchgate.netresearchgate.net By inhibiting the NF-κB pathway, monotropein likely reduces the cancer cells' secretion of factors that induce M2 polarization in surrounding macrophages. nih.gov

Table 1: Effect of Monotropein on M2 Macrophage Polarization Markers in Co-culture with Renal Cell Carcinoma Cells

Induction of Apoptosis in Cancer Cell Lines and Animal Models

Monotropein demonstrates significant anti-cancer activity by directly inducing apoptosis, or programmed cell death, in various cancer cell lines. nih.govresearchgate.net This pro-apoptotic effect has been observed consistently across different cancer types in preclinical settings, including renal and colorectal cancers. nih.govresearchgate.net

In studies utilizing human renal cell carcinoma (RCC) cell lines, such as ACHN and 786-O, treatment with monotropein resulted in an accelerated rate of apoptosis. nih.govresearchgate.net The molecular mechanism behind this is attributed to the suppression of the NF-κB signaling pathway. nih.govresearchgate.net Activation of NF-κB is a known survival mechanism for cancer cells, as it promotes the transcription of anti-apoptotic genes. mdpi.comnih.gov Monotropein treatment was found to inhibit this pathway, leading to the reduced expression of downstream NF-κB targets, including the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2). nih.govresearchgate.net

Further research on colorectal cancer cell lines (HCT116, HT29, and LoVo) corroborated these findings, showing that monotropein induced apoptosis by inhibiting Bcl-2 and simultaneously increasing the expression of the pro-apoptotic protein Bax. researchgate.net The balance between pro-apoptotic (like Bax) and anti-apoptotic (like Bcl-2) proteins is a critical determinant of a cell's fate, and monotropein appears to shift this balance in favor of cell death. researchgate.net

The pro-apoptotic efficacy of monotropein has also been validated in animal models. nih.govresearchgate.net In a mouse xenograft model where mice were implanted with RCC cells, administration of monotropein led to a reduction in tumor growth. nih.govresearchgate.net Subsequent analysis of the tumor tissue confirmed that this reduction in size was associated with an increase in apoptosis within the tumor. nih.govresearchgate.net

Table 2: Pro-Apoptotic Effects of Monotropein on Various Cancer Cell Lines

Structure Activity Relationship and Derivative Research of Monotropein

Elucidation of Key Structural Motifs for Bioactivity

The biological activities of iridoids, including monotropein, are significantly influenced by their key structural features. These include the cyclopentanopyran ring system, the nature and position of functional group substitutions, and the glycosylation patterns nih.govresearchgate.net. The iridoid skeleton, which is a bicyclic monoterpenoid, forms the core structure hmdb.canih.gov. Monotropein exists predominantly as a 1-O-glucoside, where a glucose unit is attached to the C-1 position of the pyran ring nih.gov.

The presence of polar groups such as carboxyl and hydroxyl groups contributes to monotropein's solubility in polar solvents like water, ethanol (B145695), and methanol (B129727) researchgate.netnih.govfrontiersin.org. This solubility is a crucial physicochemical property influencing its extraction and potential bioavailability researchgate.netcymitquimica.comnih.govfrontiersin.org.

Research indicates that specific functional groups and their positions on the iridoid scaffold are critical for modulating biological effects. For instance, lipophilic substitutions, such as methyl or acyl groups, can impact membrane permeability and potentially enhance the bioaccessibility of the aglycone forms in lipid environments nih.gov. Variations in the position and type of substituents, such as carboxyl or methoxy (B1213986) groups, can also modulate activity nih.gov.

Studies on related iridoids suggest that the presence or absence of hydroxyl groups at certain positions can influence activity. For example, deacetylasperulosidic acid, which differs from monotropein, shows distinct activity profiles, suggesting that the specific arrangement of hydroxyl groups and other substituents plays a role in determining the biological outcome nih.govfrontiersin.org.

Comparative Analysis with Related Iridoid Glycosides (e.g., Deacetylasperulosidic Acid)

Monotropein and deacetylasperulosidic acid are both iridoid glycosides found in plants like Morinda officinalis researchgate.netresearchgate.netoatext.com. They share the same molecular formula, C₁₆H₂₂O₁₁, and molecular weight, 390.34 g/mol nih.govnih.gov. Despite these similarities, they exhibit structural differences that lead to variations in their biological activities and chromatographic behavior nih.govfrontiersin.org.

Structurally, both compounds possess the core cyclopentanopyran system and a glucose moiety hmdb.canih.gov. However, their fragmentation patterns in mass spectrometry, while similar in accurate mass and neutral losses, require careful comparison of ion abundance for differentiation nih.govfrontiersin.orgresearchgate.net. This suggests subtle but significant structural distinctions.

Studies have shown that deacetylasperulosidic acid has specific TNF-α inhibitory activity but no obvious activity against nitric oxide, whereas monotropein has demonstrated anti-inflammatory effects by inhibiting inflammatory mediators via NF-κB inactivation frontiersin.orgresearchgate.netoatext.comresearchgate.net. This difference in activity highlights the impact of their structural variations on their pharmacological profiles nih.govfrontiersin.org.

Furthermore, monotropein and deacetylasperulosidic acid can interconvert under certain conditions, particularly under acidic conditions, which is relevant to their stability and potential metabolic fate nih.govfrontiersin.org. Their primary absorption sites in the intestine also differ, with monotropein primarily absorbed in the jejunum and deacetylasperulosidic acid in the ileum nih.govfrontiersin.org.

The similar chromatographic behavior and mass spectrometry information (m/z fragmentation transition of both compounds as 408 → 211) can make their separation and identification challenging under certain conditions nih.govfrontiersin.org.

Strategies for Rational Structural Modification and Derivative Synthesis

Research into the structure-activity relationship of iridoids provides a basis for the rational design and synthesis of derivatives with improved biological activities, bioavailability, or stability researchgate.netfrontiersin.org. Strategies for structural modification often focus on altering the functional groups and the glycosylation pattern.

Modifications can involve the introduction of lipophilic groups to enhance membrane permeability, potentially leading to improved absorption or cellular uptake nih.gov. Esterification of carboxyl or hydroxyl groups is one approach to alter polarity and lipophilicity nih.gov.

The glycosidic linkage at C-1 is a key feature of iridoid glycosides. Modifications to the sugar moiety or the linkage type could influence solubility, stability, and recognition by biological targets or transport systems.

While specific detailed research findings on the synthesis of monotropein derivatives are not extensively detailed in the provided search results, the general principles of iridoid modification involve targeting the hydroxyl groups, the carboxyl group, and the cyclopentanopyran ring system. The biosynthesis of iridoids provides insights into potential enzymatic modifications that could be mimicked synthetically or biosynthetically nih.govfrontiersin.org.

The development of efficient synthetic strategies is crucial for obtaining sufficient quantities of monotropein and its derivatives for research and potential therapeutic use researchgate.netfrontiersin.org. Current methods for obtaining monotropein primarily rely on extraction, separation, and purification from medicinal plants researchgate.netfrontiersin.org. However, the development of biosynthetic approaches is considered promising for efficient and environmentally friendly production researchgate.netfrontiersin.org.

Bioavailability and Stability Considerations in Structure-Activity Optimization

Bioavailability and stability are critical factors in optimizing the therapeutic potential of monotropein and its derivatives. The chemical structure of monotropein, with its polar groups, contributes to its solubility in aqueous solutions, which is important for its extraction and formulation researchgate.netcymitquimica.comnih.govfrontiersin.org.

The stability of iridoids can be influenced by factors such as pH and enzymatic activity researchgate.net. While some studies suggest monotropein is stable in simulated gastric and intestinal fluids, its potential conversion to deacetylasperulosidic acid under acidic conditions highlights a relevant stability consideration, particularly for oral administration nih.govfrontiersin.org.

Pharmacokinetic studies in rats have shown that monotropein is absorbed rapidly after oral administration, with a relatively short time to reach peak concentration nih.govfrontiersin.org. The absorption appears to involve passive transport across the intestinal membrane nih.govfrontiersin.org. The primary absorption site for monotropein was found to be the jejunum nih.govfrontiersin.org.

Structural modifications aimed at improving bioavailability could focus on enhancing intestinal absorption, reducing metabolism, or improving distribution to target tissues. For instance, increasing lipophilicity through esterification might improve membrane permeability, although this could also affect other properties like solubility and interaction with biological targets nih.gov.

The stability of derivatives needs to be carefully evaluated under various physiological conditions to ensure they remain intact until they reach their site of action. Strategies to improve stability might involve protecting labile functional groups or modifying the glycosidic linkage.

Understanding the interplay between structural features, stability, and pharmacokinetic properties is essential for the rational design of monotropein derivatives with optimized bioavailability and therapeutic efficacy.

Ecological Significance and Plant Environment Interactions of Monotropein

Role as a Plant Specialized Metabolite

Monotropein is classified as a plant specialized metabolite, also known as a secondary metabolite. mdpi.commdpi.com Unlike primary metabolites (such as carbohydrates or proteins) that are essential for basic survival, growth, and reproduction, specialized metabolites mediate the plant's interactions with its environment. researchgate.netmdpi.com These compounds are not vital for the plant's immediate life-sustaining processes but are crucial for its long-term survival and reproductive success in a complex ecosystem. mdpi.com

The biosynthesis of monotropein originates from the terpene pathway, specifically from the precursor geranyl diphosphate (B83284) (GPP). mdpi.comnih.gov It is a cyclic monoterpene derivative characterized by a cyclopentane-fused pyran ring structure, and it typically exists in the plant as a glycoside, meaning it is bound to a sugar molecule (in this case, glucose). mdpi.comagriculturejournals.cz This structural feature is common to many iridoids and is central to their ecological function. agriculturejournals.cz As a specialized metabolite, monotropein is a key component of a plant's chemical arsenal, influencing its palatability and resistance to various environmental pressures. mdpi.commdpi.com

The concentration of monotropein can vary significantly between different plant parts and at different developmental stages, as shown in studies of Morinda officinalis, a known source of the compound.

| Plant Part | Concentration Range (mg/g) | Key Finding |

|---|---|---|

| Root | 1.27 - 21.78 | Concentrations are variable and used for quality control of medicinal products. mdpi.com |

| Leaf | ~20 (approx. 2%) | Contains the highest concentration of monotropein within the plant. mdpi.com |

| Stem | Present | Contains notable, though typically lower, amounts than the leaves. mdpi.com |

Influence on Plant-Pollinator and Plant-Herbivore Interactions

The presence of monotropein and other iridoid glycosides in plant tissues has a profound and often dichotomous influence on interactions with insects, acting as a potent deterrent to some while being a specific attractant or stimulant to others.